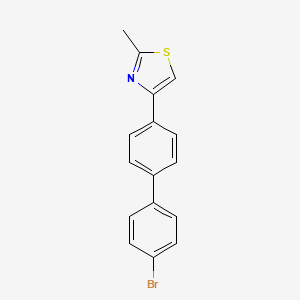

4-(4'-Bromo-4-biphenylyl)-2-methylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

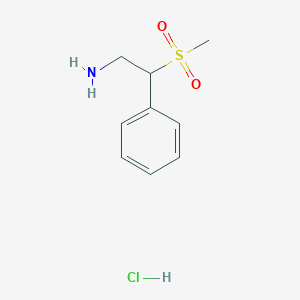

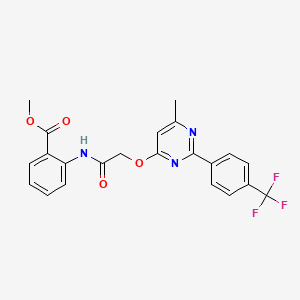

The compound “4-(4’-Bromo-4-biphenylyl)-2-methylthiazole” seems to be a complex organic molecule. It likely contains a biphenyl group (two connected phenyl rings), a bromine atom, a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a methyl group .

Molecular Structure Analysis

While the exact structure of “4-(4’-Bromo-4-biphenylyl)-2-methylthiazole” is not available, we can infer some details based on its name. It likely contains a biphenyl group, a bromine atom attached to one of the phenyl rings, a thiazole ring, and a methyl group attached to the thiazole ring .Wissenschaftliche Forschungsanwendungen

Mass Spectra Analysis

In the study by Naito (1968), the mass spectra of twenty-four 3-phenylisothiazoles and three 3-(halophenyl)isothiazoles, including 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, were discussed. The analysis highlighted prominent molecular ions and diagnostic fragment ions, indicating specific fragmentation patterns based on substituents at the 4-position. This research contributes to the understanding of the molecular structure and potential chemical behavior of such compounds Naito, 1968.

Palladium-Catalyzed Arylation

Shi, Soulé, and Doucet (2017) elaborated on the palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole, achieving high efficiency at the thiazolyl C5 position. This process facilitates the creation of phenanthrothiazoles and 1,2-di(heteroaryl)benzene derivatives, showcasing the compound's versatility in synthesizing complex organic molecules Shi, Soulé, & Doucet, 2017.

Antiviral Spectrum and Synthesis

Cutrì et al. (2002) investigated the synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectra. By using a model compound similar in structure to 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, they developed compounds with significant action against various viruses. This highlights the potential of such molecules in the development of antiviral drugs Cutrì, Garozzo, Siracusa, Castro, Tempera, Sarvà, & Guerrera, 2002.

Catalyst Design and Application

Saleem et al. (2013) explored the synthesis of half-sandwich Ruthenium(II) complexes using 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole (L1/L2) and 4-phenyl-1-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole (L3/L4). These complexes were characterized and examined for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the compound's utility in catalysis Saleem, Rao, Kumar, Mukherjee, & Singh, 2013.

Antimicrobial and Antifungal Effects

Ohloblina, Bushuieva, and Parchenko (2022) studied the effects of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol on the morphological composition of the blood and biochemical indicators in animals. Although not directly related to 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, this study demonstrates the ongoing interest in thiazole derivatives for their biological activity, underscoring the potential for discovering new therapeutic applications for related compounds Ohloblina, Bushuieva, & Parchenko, 2022.

Eigenschaften

IUPAC Name |

4-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNS/c1-11-18-16(10-19-11)14-4-2-12(3-5-14)13-6-8-15(17)9-7-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZZRPKYBPZIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)

![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)